Nefopam hydrochloride is a centrally acting, non-opioid analgesic drug. [] It is classified as a benzoxazocine derivative and is distinct from narcotic, narcotic agonist-antagonist, and analgesic anti-inflammatory agents. [] In scientific research, nefopam hydrochloride is primarily utilized as a tool to investigate pain pathways and explore novel analgesic strategies. [, , ]
Nefopam hydrochloride is derived from the compound benzoxazocine and belongs to the class of non-opioid analgesics. It is classified as a centrally acting analgesic, which means it works primarily within the central nervous system to alleviate pain without the use of opioids. The compound is particularly noted for its effectiveness in treating acute and chronic pain conditions without the risk of addiction associated with opioid medications.
The synthesis of nefopam hydrochloride involves several key steps, primarily utilizing o-benzoylbenzoic acid as the starting material. The synthesis process can be summarized as follows:
This multi-step synthesis has been optimized for higher yields and purities, demonstrating significant advancements in production methods.
The molecular formula for nefopam hydrochloride is . Its structure features a unique bicyclic system that contributes to its pharmacological properties. Key structural characteristics include:
The three-dimensional conformation of nefopam hydrochloride allows it to effectively bind to specific receptors in the central nervous system, influencing pain perception .
Nefopam hydrochloride participates in various chemical reactions, including:
These reactions are critical for understanding its stability profile and shelf-life in pharmaceutical formulations .
Nefopam acts primarily through the inhibition of neuronal reuptake of neurotransmitters such as serotonin and norepinephrine. This mechanism increases the availability of these neurotransmitters in synaptic clefts, enhancing their analgesic effects. Additionally, nefopam may modulate pain pathways by influencing various receptors in the central nervous system:
Research indicates that nefopam does not exhibit significant interactions with opioid receptors, making it a valuable alternative for pain management without the associated risks of opioid use .
Nefopam hydrochloride exhibits several notable physical and chemical properties:
Nefopam hydrochloride (IUPAC name: 5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine hydrochloride) is a benzoxazocine-class compound with the molecular formula C₁₇H₂₀ClNO and a molar mass of 289.80 g/mol [1] [5]. Its structure features an eight-membered heterocyclic ring system containing oxygen and nitrogen atoms, with a phenyl group attached at the 1-position and an N-methyl substituent (Fig. 1). X-ray crystallographic analyses reveal that the solid-state conformation adopts a modified boat-chair configuration with the N-methyl group in an equatorial-like orientation. The phenyl group occupies a sterically unhindered exo-position trans to the methyl substituent [4] [6]. This geometry minimizes steric clashes and facilitates intermolecular interactions.
Table 1: Crystallographic Parameters of Nefopam Hydrochloride Forms
Form | Space Group | Unit Cell Dimensions | Volume (ų) | Z | Reference |
---|---|---|---|---|---|
(±)-Anhydrous | P2₁/c | a=11.766 Å, b=7.741 Å, c=16.907 Å, β=97.43° | 1527.0 | 4 | [4] |
(+)-Monohydrate | P2₁2₁2₁ | a=9.651 Å, b=19.747 Å, c=8.504 Å | 1620.7 | 4 | [4] |
The hydrochloride salt forms ionic bonds between the protonated tertiary amine and chloride ions, creating a stable crystalline lattice. Fourier-transform infrared (FTIR) spectroscopy confirms salt formation via N–H⁺ stretching vibrations at 2500–2700 cm⁻¹ and characteristic C–O–C absorptions at 1100–1200 cm⁻¹ [1]. Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 250–252°C corresponding to the melting point of the anhydrous polymorph, while the monohydrate exhibits dehydration events below 100°C [1].
Industrial synthesis of nefopam hydrochloride typically involves a multi-step sequence starting from 2-benzoylbenzoic acid or o-phenacyl bromide. Key reactions include:
Advanced optimization strategies focus on enhancing yield and purity:
Nefopam hydrochloride contains two chiral centers (C1 and C5), generating three stereoisomers: (1R,5R), (1S,5S), and the meso form (1R,5S). Resolution of racemic mixtures is achieved via preparative low-pressure liquid chromatography on microcrystalline triacetylcellulose, yielding enantiomerically pure (>99% ee) (1R,5R)- and (1S,5S)-forms [9]. Circular dichroism spectroscopy confirms distinct Cotton effects for each enantiomer at 220–280 nm [9].
Table 2: Properties of Nefopam Enantiomers
Property | (1R,5R)-Isomer | (1S,5S)-Isomer | Racemate |
---|---|---|---|
Crystal System | Orthorhombic | Orthorhombic | Monoclinic |
Specific Rotation | +108° (c=1, EtOH) | -107° (c=1, EtOH) | - |
Dominant Form in (+)-Monohydrate | Absent | Present | - |
Solid-state structures show both racemic and enantiopure crystals incorporate the (1S,5S) configuration [4] [6]. Nuclear magnetic resonance (NMR) studies in dichloromethane reveal epimerization at nitrogen due to rapid proton exchange, generating two N-protonated species with equatorial (minor) and axial (major) N-methyl orientations. The energy difference between epimers is minimal (≈0.5 kcal/mol), explaining their 3:2 equilibrium ratio in solution [4].
Nefopam hydrochloride is a cyclized derivative of orphenadrine and diphenhydramine, sharing their diarylamine core but differing in conformational constraints:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7